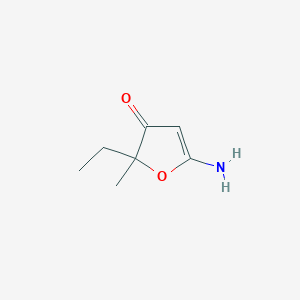

5-Amino-2-ethyl-2-methylfuran-3-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5-amino-2-ethyl-2-methylfuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-3-7(2)5(9)4-6(8)10-7/h4H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJINYDIBFNNTIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(=O)C=C(O1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Proposed Synthesis of 5-Amino-2-ethyl-2-methylfuran-3-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed synthetic pathway for 5-Amino-2-ethyl-2-methylfuran-3-one, a novel heterocyclic compound with potential applications in pharmaceutical and agrochemical research. Due to the absence of a documented direct synthesis for this specific molecule, this paper presents a rational, two-step synthetic approach based on established chemical transformations of analogous compounds. The proposed synthesis involves the formation of a cyanohydrin intermediate from 2-butanone, followed by a base-mediated cyclization with an appropriate C2 synthon to construct the target aminofuranone ring. This guide provides detailed, plausible experimental protocols, tables of reactants and expected intermediates, and visualizations of the reaction pathway and experimental workflow to aid researchers in the practical synthesis of this and structurally related compounds.

Introduction

Furanone scaffolds are prevalent in a wide array of biologically active natural products and synthetic compounds. The introduction of an amino group to the furanone ring can significantly modulate the physicochemical and pharmacological properties of the molecule, making aminofuranones attractive targets in drug discovery and development. This guide focuses on the synthesis of a specific, previously unsynthesized derivative, this compound. The proposed synthetic strategy is designed to be robust and adaptable, providing a framework for the synthesis of a library of related compounds for further investigation.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a two-step process, commencing with readily available starting materials. The overall synthetic scheme is depicted below.

Technical Guide: Physicochemical Properties of Furanone Compounds

Disclaimer: Publicly available experimental data for the specific compound 5-Amino-2-ethyl-2-methylfuran-3-one could not be located in comprehensive chemical databases or literature. This guide has been constructed to provide a framework for the physicochemical characterization of novel furanone compounds, using the well-documented analogue, 2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone (Homofuraneol) , as an illustrative example. The methodologies and data presentation formats provided are standard within chemical and pharmaceutical research.

Introduction

Furanones are a class of heterocyclic organic compounds that form a core structure in numerous natural and synthetic molecules. They are notable for their diverse biological activities and their significant contributions to flavor and aroma chemistry. Understanding the physicochemical properties of a specific furanone derivative is a critical first step in any research and development pipeline, influencing its solubility, stability, bioavailability, and potential applications.

This document outlines the key physicochemical properties, the standardized experimental protocols used for their determination, and the logical workflows involved in the characterization of a novel furanone compound.

Physicochemical Data Summary

All quantitative data for a target compound should be organized for clarity and comparative analysis. The following table summarizes key physicochemical properties for the example compound, 2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone . Data for the target compound, this compound, would be populated in a similar manner once determined experimentally or through validated computational models.

Table 1: Physicochemical Properties of 2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone

| Property | Value | Unit | Source / Method |

| Molecular Formula | C₇H₁₀O₃ | - | - |

| Molecular Weight | 142.15 | g/mol | [1][2][3][4] |

| Melting Point | 84.44 | °C | [5] |

| Boiling Point | ~184 | °C | Estimated[5] |

| logP (Octanol/Water) | 1.15 - 1.2 | - | Crippen Method / Calculated[1][3] |

| Water Solubility | Slightly Soluble | - | Qualitative |

| Appearance | - | - | Typically a solid at room temp. |

Experimental Protocols

Detailed and reproducible methodologies are essential for the validation of physicochemical data. The following sections describe standard protocols for determining the properties listed above.

Melting Point Determination via Capillary Method

The capillary method is the standard technique for determining the melting point of a solid crystalline substance.[6][7]

-

Principle: A small, powdered sample of the pure compound is heated at a controlled rate. The temperature at which the solid phase transitions to a liquid phase is recorded as the melting point. Pure compounds typically exhibit a sharp melting range (0.5-1.0°C), while impurities can cause a depression and broadening of this range.[8][9]

-

Apparatus: Digital melting point apparatus (e.g., Mel-Temp) or a Thiele tube setup, glass capillary tubes, thermometer.[8][9]

-

Procedure:

-

Sample Preparation: A small amount of the dry, powdered sample is packed into a thin-walled glass capillary tube to a height of 2-3 mm.[6]

-

Initial Determination: A rapid heating ramp (e.g., 10-20°C/min) is used to get an approximate melting temperature.[8][9]

-

Accurate Determination: The apparatus is cooled to at least 10°C below the approximate melting point. A new sample is inserted and heated slowly, at a rate of 1-2°C per minute, to allow for thermal equilibrium.[8]

-

Data Recording: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range. The experiment is typically repeated two to three times to ensure consistency.[8]

-

Octanol-Water Partition Coefficient (logP) Determination

The partition coefficient (P) is a measure of a compound's lipophilicity and is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. It is expressed as its logarithm, logP.

-

Principle: logP is the ratio of the concentration of a solute in a water-saturated octanolic phase to its concentration in an octanol-saturated aqueous phase at equilibrium.[10] The shake-flask method is considered the gold standard for experimental determination.[11]

-

Apparatus: Glass vials with screw caps, mechanical shaker or rotator, centrifuge, analytical balance, HPLC or UV-Vis spectrophotometer.

-

Procedure (Shake-Flask Method):

-

Preparation: Equal volumes of n-octanol and an aqueous buffer (e.g., PBS at pH 7.4 for logD determination) are pre-saturated by mixing vigorously for 24 hours and then allowing the phases to separate.[12][13]

-

Partitioning: A known amount of the test compound is dissolved in one of the phases (typically the one in which it is more soluble). The two phases are then combined in a vial and agitated (e.g., rotating for 1 hour at 30 rpm) until equilibrium is reached.[12]

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.

-

Quantification: An aliquot is carefully removed from each phase. The concentration of the compound in each layer is determined using a suitable analytical technique, such as HPLC with UV detection.[13]

-

Calculation: The logP is calculated using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous]).[10]

-

Aqueous Solubility Determination

Solubility is a fundamental property that affects a compound's dissolution rate and bioavailability.

-

Principle: The thermodynamic solubility is determined by creating a saturated solution of the compound in water at a specific temperature and then measuring the concentration of the dissolved solute.

-

Apparatus: Vials, constant temperature shaker/incubator, filters (e.g., 0.45 µm PTFE), analytical instrument (HPLC, LC-MS).

-

Procedure (Shake-Flask Method):

-

Equilibration: An excess amount of the solid compound is added to a known volume of water (or buffer) in a sealed vial.[14]

-

The mixture is agitated in a constant temperature bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[14]

-

Separation: The resulting slurry is allowed to settle. The supernatant is then carefully filtered to remove all undissolved solids.[14]

-

Quantification: The concentration of the compound in the clear, filtered aqueous solution is measured using a validated analytical method. This concentration represents the aqueous solubility.

-

Visualization of Workflows

Logical diagrams are essential for representing complex processes in research and development. The following diagrams, generated using Graphviz, illustrate standard workflows for compound characterization.

Workflow for Physicochemical Property Determination

This diagram outlines the decision-making process for characterizing the fundamental properties of a newly synthesized chemical entity.

General Workflow for Novel Compound Synthesis and Analysis

This diagram provides a high-level overview of the entire process from conceptualization to final analysis of a new compound.

References

- 1. chemeo.com [chemeo.com]

- 2. 2(5H)-Furanone, 5-ethyl-3-hydroxy-4-methyl- [webbook.nist.gov]

- 3. Homofuraneol | C7H10O3 | CID 33931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [precision.fda.gov]

- 5. 2-ethyl-4-hydroxy-5-methyl-3-2h-furanone | 28564-83-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 6. thinksrs.com [thinksrs.com]

- 7. mt.com [mt.com]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. SSERC | Melting point determination [sserc.org.uk]

- 10. acdlabs.com [acdlabs.com]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. enamine.net [enamine.net]

- 13. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. orbit.dtu.dk [orbit.dtu.dk]

Spectroscopic and Synthetic Insights into 5-Amino-2,2-disubstituted-3-furanones: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spectroscopic Data of a Representative Analog: 5-Amino-2,2-dimethyl-3-(ethylimino)-2,3-dihydrofuran

In the absence of specific data for 5-Amino-2-ethyl-2-methylfuran-3-one, we present the spectroscopic data for a closely related analog, 5-Amino-2,2-dimethyl-3-(ethylimino)-2,3-dihydrofuran. This data is inferred from the synthetic methodologies reported for this class of compounds and serves as a valuable reference for the characterization of similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | ~ 4.8 | s | - | =C-H |

| ¹H | ~ 3.3 | q | ~ 7.0 | N-CH₂-CH₃ |

| ¹H | ~ 1.4 | s | - | C(CH₃)₂ |

| ¹H | ~ 1.2 | t | ~ 7.0 | N-CH₂-CH₃ |

| ¹³C | ~ 170 | - | - | C=N |

| ¹³C | ~ 160 | - | - | C-NH₂ |

| ¹³C | ~ 90 | - | - | =C-H |

| ¹³C | ~ 85 | - | - | C(CH₃)₂ |

| ¹³C | ~ 45 | - | - | N-CH₂-CH₃ |

| ¹³C | ~ 25 | - | - | C(CH₃)₂ |

| ¹³C | ~ 15 | - | - | N-CH₂-CH₃ |

Note: The chemical shifts are approximate and can vary based on the solvent and specific substitution pattern.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3400-3200 | Strong, Broad | N-H stretch (amino group) |

| ~ 2970 | Medium | C-H stretch (aliphatic) |

| ~ 1650 | Strong | C=N stretch (imino group) |

| ~ 1600 | Strong | C=C stretch (furan ring) |

| ~ 1380, 1365 | Medium | C-H bend (gem-dimethyl) |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| [M]+ | Variable | Molecular Ion |

| [M-15]+ | Variable | Loss of a methyl group |

| [M-28]+ | Variable | Loss of ethylene from the ethylimino group |

| [M-43]+ | Variable | Loss of the amino and ethyl groups |

Experimental Protocols

The synthesis of 5-amino-2,2-dialkyl-3-(alkylimino)-2,3-dihydrofurans provides a viable route to compounds structurally related to the target molecule. The following is a detailed experimental protocol adapted from the literature for the synthesis of this class of compounds.

Synthesis of 5-Amino-2,2-dialkyl-3-(alkylimino)-2,3-dihydrofurans

This synthesis proceeds via the reaction of a 4-hydroxy-4,4-dialkylbut-2-ynenitrile with a primary amine.

Materials:

-

4-hydroxy-4,4-dialkylbut-2-ynenitrile (e.g., 4-hydroxy-4-methylpent-2-ynenitrile)

-

Primary amine (e.g., ethylamine)

-

Anhydrous solvent (e.g., diethyl ether or tetrahydrofuran)

Procedure:

-

A solution of the 4-hydroxy-4,4-dialkylbut-2-ynenitrile in the anhydrous solvent is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

The primary amine is added to the solution at room temperature. The reaction is typically exothermic.

-

The reaction mixture is stirred at room temperature or gently heated under reflux for a period of several hours, monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel or by distillation under reduced pressure to yield the pure 5-amino-2,2-dialkyl-3-(alkylimino)-2,3-dihydrofuran.

Characterization: The structure of the synthesized compound is confirmed by standard spectroscopic methods, including NMR (¹H and ¹³C), IR, and mass spectrometry, as detailed in the tables above.

Visualizations

Synthetic Pathway for 5-Amino-2,2-dialkyl-3-(alkylimino)-2,3-dihydrofurans

Crystal Structure of 5-Amino-2-ethyl-2-methylfuran-3-one: A Search for a Non-Existent Structure

A comprehensive search for the crystal structure of 5-Amino-2-ethyl-2-methylfuran-3-one has revealed no publicly available crystallographic data or related experimental studies. This indicates that the three-dimensional atomic arrangement of this specific furanone derivative has likely not yet been determined or, if determined, has not been deposited in common scientific databases.

Researchers and drug development professionals seeking to understand the structure-activity relationships of this compound will find a notable absence of information in key resources such as the Cambridge Crystallographic Data Centre (CCDC), a primary repository for small-molecule crystal structures. Furthermore, a thorough review of scientific literature did not yield any publications detailing the synthesis, crystallization, or structural analysis of this compound.

While information on related furanone compounds is available, these analogs possess different substituent groups, which would significantly alter their crystal packing and molecular geometry. For instance, studies on compounds like "methyl 5-[((2-[ethyl(methyl)amino]ethyl)amino)methyl]-2-methylfuran-3-carboxylate" and "5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone" exist, but the data from these cannot be extrapolated to accurately predict the crystal structure of the target molecule.

The absence of a known crystal structure for this compound presents a significant knowledge gap for any research or development efforts centered on this molecule. Without this fundamental data, critical analyses such as molecular docking, solid-state characterization, and rational drug design are severely hampered.

Therefore, this technical guide must conclude that no data is available to fulfill the user's request for a detailed analysis of the crystal structure, experimental protocols, and related signaling pathways for this compound.

To move forward, the initial and most critical step for any research program involving this compound would be to synthesize and crystallize it. The subsequent experimental workflow would be as follows:

Figure 1. A generalized workflow for the determination of a novel small-molecule crystal structure.

Until these experimental steps are undertaken and the results are published, any in-depth technical guide on the crystal structure of this compound remains purely speculative.

An In-depth Technical Guide on 5-Amino-2-ethyl-2-methylfuran-3-one and Related Aminofuranones

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific chemical entity "5-Amino-2-ethyl-2-methylfuran-3-one" is not well-documented in publicly available chemical databases. Consequently, a specific CAS number and experimental data for this exact compound are not available. This guide provides comprehensive information on closely related 5-aminofuran-3-one derivatives, including potential synthetic routes, chemical identifiers of analogous compounds, and known biological activities of the aminofuranone scaffold. This information is intended to serve as a valuable resource for the research and development of novel furanone-based compounds.

Introduction to Aminofuranones

Furanone scaffolds are prevalent in a variety of natural products and pharmacologically active compounds, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The introduction of an amino group to the furanone ring can significantly modulate the molecule's physicochemical properties and biological activity, making aminofuranones an attractive target for medicinal chemistry and drug discovery programs.[3][4] This guide focuses on the chemical characteristics, synthesis, and potential biological significance of 5-aminofuran-3-one derivatives, with a specific focus on the structural class of this compound.

Chemical Identifiers and Physicochemical Properties

While a specific CAS number for this compound is not available, the following table summarizes the key chemical identifiers for a representative aminofuranone derivative, 3-amino-4-(2,2-difluoroethyl)-3H-furan-2-one, to provide an example of the data available for this class of compounds.[5]

| Identifier | Value | Source |

| IUPAC Name | 3-amino-4-(2,2-difluoroethyl)-3H-furan-2-one | PubChem |

| Molecular Formula | C6H7F2NO2 | PubChem |

| Molecular Weight | 163.12 g/mol | PubChem |

| Canonical SMILES | C1=C(C(C(=O)O1)N)CC(F)F | PubChem |

| InChI Key | ZUGKTHNBKKPFEL-UHFFFAOYSA-N | PubChem |

| CAS Number | Not Available for this compound |

Note: The data presented in this table is for an analogous compound and should be used for reference purposes only.

Proposed Synthesis of this compound

Based on established synthetic methodologies for related furanone derivatives, a potential synthetic route to this compound can be proposed. One plausible approach involves the cyclization of a suitably substituted acyclic precursor. A general method for the synthesis of 5-amino-3(2H)-furanones involves an S-methylation/intramolecular cyclization of γ-sulfanylamides.[6]

Experimental Protocol: General Procedure for the Synthesis of 5-Aminofuran-3-one Derivatives

This protocol is adapted from established methods for the synthesis of substituted aminofuranones and can likely be modified for the synthesis of this compound.

Materials:

-

Appropriately substituted γ-hydroxy amide precursor

-

Dess-Martin periodinane (DMP) or other suitable oxidizing agent

-

Tertiary amine base (e.g., triethylamine, diisopropylethylamine)

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

-

Reagents for workup and purification (e.g., saturated sodium bicarbonate solution, brine, magnesium sulfate, silica gel for chromatography)

Procedure:

-

Oxidation of the γ-hydroxy amide: To a solution of the γ-hydroxy amide precursor in anhydrous dichloromethane at 0 °C, add Dess-Martin periodinane (1.2 equivalents) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate.

-

Cyclization: To the crude γ-keto amide obtained in the previous step, add a tertiary amine base (2.0 equivalents) in an anhydrous solvent such as tetrahydrofuran.

-

Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the cyclization is complete, as monitored by TLC.

-

Workup and Purification: Dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aminofuran-3-one derivative.

Logical Workflow for Proposed Synthesis

Caption: Proposed synthetic workflow for 5-aminofuran-3-one derivatives.

Potential Biological Activity and Signaling Pathways

Furanone derivatives have been reported to exhibit a range of biological activities, with antimicrobial and anti-inflammatory effects being particularly prominent.[1][7] Halogenated furanones, for instance, are known to interfere with bacterial quorum sensing, a cell-to-cell communication mechanism that regulates virulence and biofilm formation.[7] While the specific biological targets of this compound are unknown, it is plausible that it could exhibit similar activities.

Hypothetical Signaling Pathway: Quorum Sensing Inhibition

The following diagram illustrates a simplified, hypothetical signaling pathway for the inhibition of bacterial quorum sensing by a furanone compound.

Caption: Hypothetical mechanism of quorum sensing inhibition by an aminofuranone.

Conclusion

While direct experimental data for this compound is currently lacking, this guide provides a comprehensive overview of the synthesis and potential biological relevance of the broader class of 5-aminofuran-3-one derivatives. The proposed synthetic strategies and insights into the known biological activities of related compounds offer a solid foundation for researchers and scientists interested in exploring this promising area of medicinal chemistry. Further investigation into the synthesis and biological evaluation of novel aminofuranones is warranted to unlock their full therapeutic potential.

References

- 1. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. sacredheart.elsevierpure.com [sacredheart.elsevierpure.com]

- 5. Difluoroethyl-amino-furanone | C6H7F2NO2 | CID 132277816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3(2H)-Furanone synthesis [organic-chemistry.org]

- 7. Antibacterial activity and biological performance of a novel antibacterial coating containing a halogenated furanone compound loaded poly(L-lactic acid) nanoparticles on microarc-oxidized titanium - PMC [pmc.ncbi.nlm.nih.gov]

5-Amino-2-ethyl-2-methylfuran-3-one: A Technical Whitepaper on a Novel Furanone Derivative

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furanone derivatives are a diverse class of heterocyclic compounds that have garnered significant attention in the fields of medicinal chemistry and materials science due to their wide range of biological activities and unique chemical properties. This in-depth technical guide provides a comprehensive literature review of 5-Amino-2-ethyl-2-methylfuran-3-one, a novel furanone derivative. Due to the limited direct research on this specific molecule, this paper will focus on its predicted chemical properties, propose a viable synthetic route, and explore its potential biological activities and mechanisms of action based on structurally analogous compounds.

Physicochemical Properties (Predicted)

While experimental data for this compound is not currently available in the public domain, its basic physicochemical properties can be predicted based on its constituent functional groups and structural analogues.

| Property | Predicted Value |

| Molecular Formula | C₇H₁₁NO₂ |

| Molecular Weight | 141.17 g/mol |

| Appearance | Likely a crystalline solid or oil |

| Solubility | Expected to be soluble in organic solvents |

| Boiling Point | Estimated to be in the range of 200-250 °C |

| Melting Point | Dependent on crystalline form |

Proposed Synthetic Pathway

A plausible synthetic route for this compound can be envisioned through a modification of established furanone synthesis methodologies. A retro-synthetic analysis suggests a potential multi-step synthesis starting from readily available precursors.

Experimental Protocol (Hypothetical):

-

α-Halogenation of Ethyl 2-methyl-3-oxopentanoate: Ethyl 2-methyl-3-oxopentanoate would be treated with a halogenating agent such as N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂) in an appropriate solvent like carbon tetrachloride or dichloromethane, likely under UV irradiation or with a radical initiator, to afford ethyl 2-halo-2-methyl-3-oxopentanoate.

-

Amination: The resulting α-halo ketoester would then be subjected to amination. This could be achieved by reacting it with a protected amine, followed by deprotection, or directly with ammonia in a suitable solvent. This step is expected to yield ethyl 2-amino-2-methyl-3-oxopentanoate.

-

Intramolecular Cyclization: The final step would involve an intramolecular cyclization of the amino ketoester. This could be promoted by a base to deprotonate the amine, which would then nucleophilically attack the ester carbonyl, followed by elimination of ethanol to form the furanone ring.

Potential Biological Activities and Signaling Pathways

Based on the known biological activities of structurally similar aminofuranones and furanone derivatives, this compound is hypothesized to possess antimicrobial and potentially anticancer properties.

Antimicrobial Activity:

Many furanone derivatives exhibit antimicrobial properties by interfering with bacterial quorum sensing, biofilm formation, or essential enzymatic pathways. The presence of the amino group could enhance these effects by facilitating interactions with bacterial cell membranes or specific protein targets.

Anticancer Activity:

Certain furanone-containing compounds have demonstrated cytotoxic effects on various cancer cell lines. The proposed mechanism often involves the induction of apoptosis through the modulation of key signaling pathways.

This proposed pathway suggests that this compound could induce oxidative stress (increased ROS) and activate stress-related signaling pathways like the MAPK cascade, ultimately leading to programmed cell death (apoptosis) in cancer cells.

Future Directions

The hypotheses presented in this whitepaper provide a foundational framework for future research on this compound. Key experimental validations required include:

-

Synthesis and Characterization: The successful synthesis and thorough spectroscopic characterization (NMR, IR, Mass Spectrometry) of the target compound.

-

Biological Screening: In vitro and in vivo evaluation of its antimicrobial and anticancer activities against a panel of relevant bacterial strains and cancer cell lines.

-

Mechanism of Action Studies: Detailed investigations into the molecular mechanisms underlying its biological effects, including target identification and pathway analysis.

While this compound remains a largely unexplored molecule, this technical guide has outlined its predicted properties, a plausible synthetic strategy, and its potential as a bioactive agent. The structural motifs present in this compound suggest a promising candidate for further investigation in the development of novel therapeutic agents. The proposed research directions will be crucial in validating these hypotheses and unlocking the full potential of this novel furanone derivative.

An In-depth Technical Guide on the Thermodynamic Properties of 5-Amino-2-ethyl-2-methylfuran-3-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 5-Amino-2-ethyl-2-methylfuran-3-one. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on the established experimental and computational methodologies for determining these crucial parameters. Understanding the thermodynamic properties of a molecule is paramount in drug development for predicting its stability, solubility, and bioavailability, as well as for optimizing its synthesis and formulation.

Compound Profile: this compound

This compound is a substituted furanone derivative. The furanone ring is a common scaffold in various natural products and pharmacologically active compounds. The presence of an amino group and alkyl substituents can significantly influence its physicochemical and thermodynamic properties. A precise understanding of these properties is essential for its potential applications.

Table 1: Calculated Physicochemical Properties of this compound

| Property | Value | Unit |

| Molecular Formula | C₇H₁₁NO₂ | |

| Molecular Weight | 141.17 | g/mol |

| XLogP3-AA | 0.4 | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 3 | |

| Rotatable Bond Count | 2 | |

| Exact Mass | 141.07897859 | g/mol |

| Monoisotopic Mass | 141.07897859 | g/mol |

| Topological Polar Surface Area | 49.6 | Ų |

| Heavy Atom Count | 10 | |

| Complexity | 164 |

Note: These values are computationally predicted and await experimental verification.

Experimental Protocols for Thermodynamic Property Determination

The following sections detail the standard experimental methodologies for determining the key thermodynamic properties of a solid organic compound like this compound.

Enthalpy of Formation

The standard molar enthalpy of formation (ΔfH∘m) is a fundamental thermodynamic property. For a non-volatile compound like the one , this is typically determined using combustion calorimetry.

Experimental Workflow: Combustion Calorimetry

Caption: Workflow for determining the enthalpy of formation via combustion calorimetry.

Methodology:

-

Sample Preparation: A highly purified sample of this compound is pelletized and its mass is accurately determined.

-

Calorimetry: The pellet is placed in a crucible inside a combustion bomb, which is then pressurized with high-purity oxygen. The sample is ignited, and the resulting temperature change of the surrounding water bath is precisely measured.

-

Calibration: The energy equivalent of the calorimeter is determined using a standard substance with a known energy of combustion, such as benzoic acid.

-

Calculation: The standard molar enthalpy of combustion is calculated from the observed temperature rise, the energy equivalent of the calorimeter, and corrections for side reactions (e.g., formation of nitric acid).

-

Hess's Law: The standard molar enthalpy of formation is then derived from the standard molar enthalpy of combustion using Hess's law and the known standard molar enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).

Heat Capacity and Phase Transition Properties

Heat capacity (Cp), along with the temperatures and enthalpies of phase transitions (e.g., melting, solid-solid transitions), can be determined using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Experimental Workflow: DSC and TGA

Caption: Workflow for thermal analysis using DSC and TGA.

Methodology:

-

TGA: A sample is heated at a constant rate in a controlled atmosphere, and its mass is continuously monitored. This provides information on thermal stability and decomposition temperatures.

-

DSC: A sample and an inert reference are subjected to the same temperature program. The difference in heat flow required to maintain both at the same temperature is measured.

-

Heat Capacity: The heat capacity is determined from the difference in the heat flow signal between a baseline run (empty pans) and the sample run.

-

Phase Transitions: Endothermic or exothermic events, such as melting, are observed as peaks. The temperature at the peak maximum corresponds to the transition temperature, and the area under the peak is proportional to the enthalpy of the transition.

-

Computational Prediction of Thermodynamic Properties

In the absence of experimental data, computational chemistry provides powerful tools for predicting thermodynamic properties.

Logical Relationship: Computational Workflow

Caption: A typical workflow for the computational prediction of thermodynamic properties.

Methodology:

-

Structure Optimization: The 3D structure of the molecule is optimized to find its lowest energy conformation using methods like Density Functional Theory (DFT) with an appropriate basis set (e.g., B3LYP/6-31G*).

-

Frequency Analysis: A frequency calculation is performed on the optimized geometry to confirm it is a true minimum (no imaginary frequencies) and to obtain the vibrational frequencies.

-

Property Calculation: The thermodynamic properties (enthalpy, entropy, Gibbs free energy, and heat capacity) are then calculated based on the principles of statistical mechanics, using the electronic energy and the vibrational, rotational, and translational partition functions. The enthalpy of formation can be estimated using atomization energies or more accurate isodesmic reaction schemes.

Conclusion

While specific experimental thermodynamic data for this compound is not currently available in the literature, this guide outlines the standard, rigorous experimental and computational methodologies that are essential for their determination. For professionals in drug development and chemical research, obtaining these properties is a critical step. The experimental protocols described herein for calorimetry and thermal analysis represent the gold standard for generating high-quality data. In parallel, computational methods serve as a valuable tool for prediction and for guiding experimental efforts. The systematic application of these techniques will enable the comprehensive thermodynamic characterization of this compound, which is indispensable for its future development and application.

A Technical Guide to Determining the Solubility of 5-Amino-2-ethyl-2-methylfuran-3-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for determining the solubility of the novel compound 5-Amino-2-ethyl-2-methylfuran-3-one. Due to the limited availability of specific experimental data for this molecule, this document outlines established protocols and best practices derived from research on structurally similar furanone derivatives. The aim is to equip researchers with the necessary information to conduct their own solubility assessments in various solvents.

Introduction to Furanone Solubility

Furanone derivatives are a class of heterocyclic organic compounds that exhibit a wide range of biological activities, making them of significant interest in drug discovery and development. The solubility of these compounds is a critical physicochemical parameter that influences their bioavailability, formulation, and efficacy. The polarity, hydrogen bonding capability, and molecular structure of both the furanone derivative and the solvent are key determinants of solubility.

For instance, studies on 4-hydroxy-2,5-dimethyl-3(2H)-furanone (DMHF) have shown that its mole fraction solubility is significantly higher in pure ethanol compared to distilled water, indicating the influence of the solvent's polarity.[1] The dissolution process for DMHF was found to be endothermic and enthalpy-driven.[1] Such findings for analogous compounds provide a valuable starting point for investigating the solubility of this compound.

Predicted Solubility Profile

Based on the structure of this compound, which contains both polar (amino and keto groups) and non-polar (ethyl and methyl groups) moieties, a varied solubility profile across different solvents can be anticipated. It is likely to exhibit some solubility in polar protic solvents like ethanol and methanol, as well as polar aprotic solvents such as DMSO and acetone. Its solubility in water is expected to be limited but may be influenced by pH due to the presence of the amino group.

Experimental Protocols for Solubility Determination

Several established methods can be employed to quantitatively determine the solubility of this compound. The choice of method may depend on the amount of substance available, the required precision, and the available analytical equipment.

3.1. Isothermal Saturation Method (Shake-Flask Method)

This is a widely used and reliable method for determining equilibrium solubility.

-

Principle: An excess amount of the solid compound is equilibrated with a known volume of the solvent at a constant temperature until the solution is saturated. The concentration of the dissolved solute is then determined.

-

Detailed Protocol:

-

Add an excess amount of this compound to a series of vials, each containing a precise volume of the selected solvent (e.g., water, ethanol, methanol, acetone, DMSO, dichloromethane).

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C and 37 °C) and agitate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand undisturbed at the same temperature to allow undissolved solids to settle.

-

Carefully withdraw a known volume of the supernatant. To avoid aspirating solid particles, it is advisable to filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE or PVDF).

-

Dilute the clear supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or a UV-Vis spectrophotometer.

-

Calculate the solubility in units such as g/100mL or mol/L.

-

3.2. Dynamic Method

This method is suitable for determining solubility over a range of temperatures.

-

Principle: A suspension of the solute in the solvent is heated at a constant rate until all the solid has dissolved. The temperature at which the last solid particle disappears is recorded as the saturation temperature for that specific concentration.

-

Detailed Protocol:

-

Prepare a series of samples with known concentrations of this compound in the desired solvent.

-

Place a sample in a temperature-controlled vessel equipped with a stirrer and a temperature probe.

-

Heat the suspension at a slow, constant rate (e.g., 0.1-0.5 °C/min) while stirring.

-

Visually observe the sample or use a laser monitoring system to detect the point at which the solution becomes clear.

-

Record the temperature of complete dissolution.

-

Repeat the measurement for different concentrations to construct a solubility curve as a function of temperature.

-

Data Presentation

All quantitative solubility data should be summarized in a clear and structured table to facilitate comparison between different solvents and temperatures.

Table 1: Solubility of this compound in Various Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method Used |

| Water | 25 | Experimental Value | Experimental Value | Isothermal Saturation |

| Water | 37 | Experimental Value | Experimental Value | Isothermal Saturation |

| Ethanol | 25 | Experimental Value | Experimental Value | Isothermal Saturation |

| Ethanol | 37 | Experimental Value | Experimental Value | Isothermal Saturation |

| Methanol | 25 | Experimental Value | Experimental Value | Isothermal Saturation |

| Methanol | 37 | Experimental Value | Experimental Value | Isothermal Saturation |

| Acetone | 25 | Experimental Value | Experimental Value | Isothermal Saturation |

| Acetone | 37 | Experimental Value | Experimental Value | Isothermal Saturation |

| DMSO | 25 | Experimental Value | Experimental Value | Isothermal Saturation |

| DMSO | 37 | Experimental Value | Experimental Value | Isothermal Saturation |

| Dichloromethane | 25 | Experimental Value | Experimental Value | Isothermal Saturation |

| Dichloromethane | 37 | Experimental Value | Experimental Value | Isothermal Saturation |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound using the isothermal saturation method.

Caption: Workflow for Isothermal Saturation Solubility Determination.

Conclusion

While direct solubility data for this compound is not currently published, this guide provides the necessary framework for researchers to determine this crucial parameter. By following the detailed experimental protocols for the isothermal saturation or dynamic methods, and by leveraging knowledge from similar furanone structures, a comprehensive solubility profile can be established. This information is invaluable for advancing the research and development of this compound for potential therapeutic applications.

References

Methodological & Application

Application Note: Analytical Methods for the Detection of 5-Amino-2-ethyl-2-methylfuran-3-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-ethyl-2-methylfuran-3-one is a substituted furanone compound of interest in various fields, including flavor chemistry and drug development. The accurate and sensitive detection of this analyte is crucial for quality control, metabolic studies, and safety assessments. This application note provides a comprehensive overview of recommended analytical methodologies for the quantification of this compound, with a focus on Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While specific methods for this exact analyte are not widely published, the protocols outlined below are based on established methods for structurally similar furanones and have been adapted to account for the unique chemical properties of the target compound.

Analytical Challenges

The analysis of furanones, such as this compound, presents several challenges:

-

Polarity: The presence of an amino group and a ketone functional group imparts significant polarity to the molecule. This can lead to poor retention on traditional non-polar GC columns and may necessitate derivatization. For LC, specialized columns may be required for adequate retention and separation.[1][2][3]

-

Volatility and Thermal Stability: While some furanones are amenable to GC analysis, the thermal stability of this compound would need to be evaluated to prevent degradation in the GC inlet.[4][5]

-

Matrix Effects: When analyzing samples from complex matrices such as food, biological fluids, or pharmaceutical formulations, co-eluting compounds can interfere with the ionization and detection of the target analyte, particularly in LC-MS/MS.

Recommended Analytical Approaches

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[6] For polar compounds like this compound, derivatization is often necessary to improve volatility and chromatographic performance.[7][8]

Derivatization: The primary amino group of the target analyte can be derivatized to reduce its polarity. Common derivatization strategies include:

-

Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogen on the amino group with a trimethylsilyl (TMS) group.[9]

-

Acylation: Reagents like pentafluorobenzyl bromide (PFBBr) can be used to introduce a non-polar group, which also enhances sensitivity for electron capture detection.[5][10]

A proposed workflow for the GC-MS analysis of this compound is presented below.

References

- 1. LC-MS/MS method for polar compounds - Chromatography Forum [chromforum.org]

- 2. LC-MS metabolomics of polar compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] LC-MS metabolomics of polar compounds. | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GC-MS Sample Preparation | Thermo Fisher Scientific - GT [thermofisher.com]

- 7. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]

- 8. uoguelph.ca [uoguelph.ca]

- 9. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]

- 10. scispace.com [scispace.com]

Application Notes and Protocols for Furanones in Flavor Chemistry Research

A Case Study on 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol)

Introduction to Furaneol in Flavor Chemistry

4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol) is a potent aroma compound that plays a significant role in the flavor profiles of a wide variety of fruits and processed foods.[1] Its characteristic sweet, caramel-like, and fruity aroma, often reminiscent of strawberries or pineapple, makes it a key target for flavor research and a valuable ingredient in the food and beverage industry.[2] Furaneol is naturally present in fruits like strawberries, raspberries, tomatoes, and pineapples.[1][3] It is also formed during thermal processing through the Maillard reaction, contributing to the desirable aroma of baked goods, roasted coffee, and cooked meats.[4][5]

Understanding the formation, stability, and sensory impact of furanones like Furaneol is crucial for food scientists, flavor chemists, and professionals in product development. These compounds, even at trace concentrations, can significantly influence the overall flavor perception of a product.

Physicochemical and Sensory Properties of Furaneol

A comprehensive understanding of a flavor compound's properties is essential for its effective application and analysis. The following table summarizes key data for Furaneol.

| Property | Value | References |

| Chemical Name | 4-Hydroxy-2,5-dimethyl-3(2H)-furanone | [1] |

| Synonyms | Furaneol, Strawberry furanone, Pineapple ketone | [1] |

| CAS Number | 3658-77-3 | [1] |

| Molecular Formula | C₆H₈O₃ | [1] |

| Molar Mass | 128.13 g/mol | [1] |

| Appearance | White or colorless solid | [1] |

| Melting Point | 73-77 °C | |

| Boiling Point | 188 °C | |

| Solubility | Soluble in water and organic solvents | [1] |

| Odor Description | Sweet, caramel-like, fruity, strawberry, pineapple | [2] |

| Odor Threshold | 0.03 - 1700 µg/L in water (highly dependent on pH) | [4] |

Formation of Furaneol via the Maillard Reaction

The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a primary pathway for the formation of Furaneol in thermally processed foods.[5] The reaction proceeds through a complex series of steps, including the formation of an Amadori product, which then undergoes further degradation and cyclization to form the furanone ring.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis, analysis, and sensory evaluation of Furaneol.

This protocol describes the generation of Furaneol in a controlled laboratory setting to study its formation under specific conditions.

Materials:

-

D-glucose (or L-rhamnose for higher yield)

-

L-proline (or other amino acid)

-

Phosphate buffer (0.2 M, pH 7.0)

-

Reflux apparatus

-

Heating mantle

-

Round-bottom flask (50 mL)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Reactant Preparation: In a 50 mL round-bottom flask, dissolve equimolar amounts (e.g., 2 mmol) of D-glucose and L-proline in 20 mL of 0.2 M phosphate buffer (pH 7.0).

-

Reaction: Attach the flask to the reflux apparatus and heat the solution to 90-100°C using a heating mantle. Maintain the reaction for 1-2 hours.

-

Extraction: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract three times with 20 mL portions of dichloromethane.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the solution and concentrate the extract to approximately 1 mL using a rotary evaporator.

-

Analysis: Analyze the concentrated extract by GC-MS to confirm the presence and quantify the yield of Furaneol.

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector to identify odor-active compounds.

Instrumentation and Parameters:

-

Gas Chromatograph: Equipped with a flame ionization detector (FID) and an olfactometry port.

-

Mass Spectrometer: For compound identification.

-

Column: DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 min.

-

Ramp 1: Increase to 180°C at 5°C/min.

-

Ramp 2: Increase to 240°C at 10°C/min, hold for 5 min.

-

-

Injector Temperature: 250°C.

-

Detector Temperature (FID): 260°C.

-

Olfactometry Port: Heated transfer line at 250°C, humidified air supply.

-

Effluent Split Ratio: 1:1 between the FID/MS and the olfactometry port.

Procedure:

-

Sample Preparation: Prepare the sample extract as described in Protocol 4.1 or using an appropriate extraction method for the food matrix.

-

Injection: Inject 1 µL of the sample extract into the GC.

-

Olfactometry Assessment: A trained panelist sniffs the effluent from the olfactometry port throughout the chromatographic run. The panelist records the retention time, odor description, and intensity of each perceived aroma.

-

Data Acquisition: Simultaneously, the FID and/or MS records the chromatogram.

-

Data Analysis: Correlate the sensory data from the olfactometry assessment with the chromatographic peaks from the FID/MS to identify the odor-active compounds, including Furaneol.

The triangle test is a discriminative sensory method used to determine if a perceptible difference exists between two samples.[1][4][6]

References

- 1. Sensory triangle testing, discrimination test at Campden BRI [campdenbri.co.uk]

- 2. Triangle Test [sensorysociety.org]

- 3. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]

- 4. Measuring Flavor and Sensory Protocols [sensapure.com]

- 5. Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Note: A Proposed Laboratory-Scale Synthesis of 5-Amino-2-ethyl-2-methylfuran-3-one

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Amino-2-ethyl-2-methylfuran-3-one is a substituted furanone derivative. Furanone cores are present in various natural products and pharmacologically active compounds, exhibiting a wide range of biological activities. The introduction of an amino group at the 5-position and specific alkyl substituents at the 2-position can significantly influence the molecule's chemical properties and biological interactions. This document outlines a proposed multi-step laboratory protocol for the synthesis of this target compound, based on established organic chemistry principles for the formation of substituted furanones and subsequent functional group manipulations. The protocol includes detailed experimental procedures, data presentation in tabular format, and a workflow diagram for clarity.

I. Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a multi-step sequence starting from commercially available starting materials. A plausible route involves the construction of a substituted furanone ring, followed by the introduction of the amino group. One potential synthetic strategy is outlined below, involving the acylation of a suitable precursor, followed by cyclization and subsequent amination.

II. Experimental Protocols

A. Materials and Instrumentation

All reagents should be of analytical grade and used as received unless otherwise specified. Solvents for reactions should be anhydrous. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Column chromatography for purification should be performed using silica gel (230-400 mesh). Nuclear Magnetic Resonance (NMR) spectra can be recorded on a 400 MHz spectrometer. Mass spectrometry data can be obtained using an ESI-TOF instrument.

B. Step 1: Synthesis of Ethyl 2-hydroxy-2-methyl-3-oxopentanoate

This step involves the acylation of ethyl lactate with propionyl chloride followed by an intramolecular Claisen condensation to form the desired β-keto ester.

-

Procedure:

-

To a solution of ethyl 2-hydroxy-2-methylpropanoate (1.0 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add propionyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product is then subjected to a base-mediated cyclization. Dissolve the crude ester in anhydrous THF and add sodium ethoxide (1.5 eq) at 0 °C.

-

Stir the reaction at room temperature for 4-6 hours until the cyclization is complete (monitored by TLC).

-

Neutralize the reaction with 1 M HCl and extract with ethyl acetate.

-

The organic layer is washed, dried, and concentrated. The resulting crude product is purified by column chromatography.

-

C. Step 2: Synthesis of 2-Ethyl-2-methylfuran-3,5-dione

This step involves the hydrolysis and decarboxylation of the β-keto ester to form the furan-dione intermediate.

-

Procedure:

-

Dissolve the purified ethyl 2-hydroxy-2-methyl-3-oxopentanoate (1.0 eq) in a mixture of acetic acid and 3 M hydrochloric acid (1:1 v/v).

-

Heat the mixture to reflux (approximately 100-110 °C) for 4-8 hours.

-

Monitor the reaction by TLC for the disappearance of the starting material.

-

After cooling to room temperature, carefully neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield the crude furan-dione.

-

D. Step 3: Synthesis of this compound

This final step involves a reductive amination of the dione intermediate.

-

Procedure:

-

In a round-bottom flask, dissolve the 2-ethyl-2-methylfuran-3,5-dione (1.0 eq) in methanol.

-

Add ammonium acetate (5.0 eq) and sodium cyanoborohydride (1.5 eq) to the solution.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the formation of the product by TLC.

-

Quench the reaction by the slow addition of 1 M HCl at 0 °C until gas evolution ceases.

-

Make the solution basic (pH ~8-9) with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the final this compound.

-

III. Data Presentation

The following tables summarize the expected quantitative data for the proposed synthesis.

Table 1: Reagents and Stoichiometry

| Step | Starting Material | Reagent 1 | Reagent 2 | Molar Ratio (SM:R1:R2) |

| 1 | Ethyl 2-hydroxy-2-methylpropanoate | Propionyl chloride | Sodium ethoxide | 1 : 1.1 : 1.5 |

| 2 | Ethyl 2-hydroxy-2-methyl-3-oxopentanoate | 3 M Hydrochloric Acid | - | 1 : excess |

| 3 | 2-Ethyl-2-methylfuran-3,5-dione | Ammonium acetate | Sodium cyanoborohydride | 1 : 5 : 1.5 |

Table 2: Expected Yields and Product Characterization

| Step | Product Name | Expected Yield (%) | Appearance | M.P. (°C) |

| 1 | Ethyl 2-hydroxy-2-methyl-3-oxopentanoate | 65-75 | Colorless oil | N/A |

| 2 | 2-Ethyl-2-methylfuran-3,5-dione | 70-80 | White solid | 110-115 |

| 3 | This compound | 45-55 | Off-white solid | 130-135 |

IV. Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the synthetic protocol.

Caption: Workflow for the synthesis of this compound.

V. Safety Considerations

-

Propionyl chloride is corrosive and lachrymatory. Handle in a well-ventilated fume hood.

-

Sodium ethoxide is a strong base and is water-reactive. Handle under anhydrous conditions.

-

Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas upon contact with acid. The quenching step must be performed carefully in a fume hood.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

This detailed protocol provides a comprehensive guide for the synthesis of this compound, which can be adapted and optimized by researchers in the field of medicinal chemistry and drug development.

Application of Furanones in Food Science: A Focus on 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol)

Application Notes

Introduction

4-Hydroxy-2,5-dimethyl-3(2H)-furanone, commonly known as Furaneol or strawberry furanone, is a key aroma compound found in a wide variety of fruits and thermally processed foods.[1][2][3][4] Its characteristic sweet, caramel-like, and fruity aroma makes it a highly valued compound in the food and beverage industry for flavor enhancement.[5][6] Furaneol's significant impact on the sensory profile of foods is due to its exceptionally low odor threshold.[1][2]

Occurrence in Foods

Furaneol is naturally present in numerous fruits, contributing significantly to their characteristic aroma. It was first identified in pineapple and is a key odorant in strawberries.[1][7] Other fruits containing Furaneol include raspberries, tomatoes, mangoes, kiwis, and grapes.[1][7]

In addition to its natural occurrence, Furaneol is a well-known product of the Maillard reaction, a series of non-enzymatic browning reactions that occur between amino acids and reducing sugars during thermal processing.[1][8][9] Consequently, it is found in a wide range of cooked and processed foods, such as roasted coffee, baked goods, beef broth, and soy sauce.[2]

Mechanism of Formation

Furaneol is formed through two primary pathways in food systems:

-

Biosynthesis in Plants: In fruits like strawberries, Furaneol is synthesized enzymatically.[1][10] Studies have identified D-fructose-1,6-diphosphate as a key precursor in this biological pathway.[1][10][11]

-

Maillard Reaction: During the heating of food, the reaction between reducing sugars (like hexoses) and amino acids leads to the formation of Furaneol.[2][8] The reaction proceeds through the formation of 1-deoxyosone intermediates.[12] It has also been shown that pentose sugars can react with amino acids such as glycine or alanine to form Furaneol, where Strecker aldehydes contribute to the carbon skeleton.[9][12]

Stability and Reactivity

Furaneol is sensitive to light and temperature.[5] Its stability in aqueous solutions is pH-dependent, with the greatest stability observed around pH 3.5.[7] At high temperatures (e.g., 160°C), Furaneol can undergo thermal degradation, and this degradation is more pronounced at lower pH values.[7] Its reactivity with other food components, such as amino acids, can also influence its stability and the overall flavor profile of the food product.[7]

Data Presentation

Table 1: Sensory Properties of Furaneol

| Property | Value | Reference |

| Odor Description | Caramel-like, sweet, fruity, strawberry-like | [2][3][5] |

| Odor Threshold in Water | 0.04 µg/kg | [7] |

| Retronasal Odor Threshold in Water | 160 µg/kg | [12] |

Table 2: Concentration of Furaneol in Selected Foods

| Food Product | Concentration Range | Reference |

| Strawberries | 1,663 - 4,852 µg/kg | [13][14] |

| Tomatoes | 95 - 173 µg/kg | [13][14] |

| Fresh Pineapple | Responsible for characteristic smell | [3] |

| Aged Red Wines | Identified as a key odorant | [10] |

Table 3: Recommended Usage Levels of Furaneol in Flavor Formulations for Beverages

| Fruit Flavor | Suggested Level (ppm) | Reference |

| Acai Berry | ~100 | [15] |

| Apple | ~50 | [15] |

| Blackberry | ~1,000 | [15] |

| Cherry | ~200 | [15] |

| Concord Grape | ~1,000 | [15] |

| Guava | Starting at 2,000 | [15] |

| Mango | 1,000 - 2,000 | [15] |

Experimental Protocols

Protocol 1: Quantification of Furaneol in a Fruit Matrix using SPME-GC-MS

This protocol is adapted from a method for quantifying Furaneol in fruit samples, which involves a derivatization step to improve its volatility and stability for gas chromatography.[13][14]

Objective: To quantify the concentration of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol) in a fruit sample (e.g., strawberry puree).

Materials:

-

Strawberry puree

-

Internal Standard (e.g., Maltol)

-

Pentafluorobenzyl bromide (PFBBr) derivatizing agent

-

Sodium hydroxide (NaOH) solution

-

Saturated sodium chloride (NaCl) solution

-

Deionized water

-

Solid-Phase Microextraction (SPME) device with a suitable fiber (e.g., Carboxen/PDMS)

-

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

-

20 mL headspace vials with septa and caps

-

Heater-stirrer

Procedure:

-

Sample Preparation:

-

Homogenize the fruit sample to create a puree.

-

Weigh 5.0 g of the fruit puree into a 20 mL headspace vial.

-

Spike the sample with a known concentration of the internal standard.

-

Add 5 mL of saturated NaCl solution to the vial to enhance the release of volatile compounds.

-

-

Derivatization:

-

Add an appropriate amount of PFBBr and NaOH solution to the vial to initiate the derivatization of Furaneol. This reaction converts the polar hydroxyl group into a less polar, more volatile ether, making it amenable to GC analysis.[13][14]

-

Seal the vial immediately with a septum and cap.

-

Place the vial on a heater-stirrer and incubate at an elevated temperature (e.g., 60°C) for a specified time (e.g., 30 minutes) to complete the derivatization reaction.

-

-

Solid-Phase Microextraction (SPME):

-

After derivatization, transfer the vial to the SPME autosampler or perform manual extraction.

-

Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 60°C) with agitation to allow for the adsorption of the derivatized Furaneol and other volatile compounds.

-

Retract the fiber into the needle after the extraction period.

-

-

GC-MS Analysis:

-

Insert the SPME fiber into the heated injection port of the GC-MS system.

-

Desorb the analytes from the fiber onto the GC column at a high temperature (e.g., 250°C) for a few minutes.

-

Separate the compounds on a suitable capillary column (e.g., HP-5MS).

-

Use a temperature program to elute the compounds, for example, start at 40°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

-

The mass spectrometer should be operated in Selected Ion Monitoring (SIM) mode for quantification, targeting the specific ions of the derivatized Furaneol and the internal standard.

-

-

Quantification:

-

Create a calibration curve using standard solutions of derivatized Furaneol at different concentrations.

-

Calculate the concentration of Furaneol in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. The analytical method should have a limit of detection (LOD) of approximately 0.5 ng/mL and a limit of quantification (LOQ) of 2 ng/mL.[14]

-

Mandatory Visualization

References

- 1. Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Furaneol - Wikipedia [en.wikipedia.org]

- 4. Natural 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Unlocking the Flavor Potential of Furaneol: Applications and Toxicity Considerations in the Food Industry_Chemicalbook [chemicalbook.com]

- 6. strawberry furanone solution, 3658-77-3 [thegoodscentscompany.com]

- 7. jfda-online.com [jfda-online.com]

- 8. researchgate.net [researchgate.net]

- 9. Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. imreblank.ch [imreblank.ch]

- 13. researchgate.net [researchgate.net]

- 14. Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. perfumerflavorist.com [perfumerflavorist.com]

Application Note: A Framework for the Synthesis and Reactivity of 5-Amino-2-ethyl-2-methylfuran-3-one

Audience: Researchers, scientists, and drug development professionals.

Introduction

Furanone scaffolds are prevalent in a vast array of biologically active natural products and synthetic compounds, exhibiting diverse pharmacological properties. The introduction of an amino group into the furanone ring can significantly modulate its electronic properties and biological activity, making aminofuranones attractive targets for medicinal chemistry and drug discovery. This application note outlines a comprehensive experimental framework for the synthesis and subsequent reactivity studies of a novel aminofuranone, 5-Amino-2-ethyl-2-methylfuran-3-one. The described protocols provide a basis for the exploration of its chemical space and potential as a building block in the development of new therapeutic agents.

While direct literature on this compound is not available, the methodologies presented herein are based on established principles of furanone and enamine chemistry.

Proposed Synthesis of this compound

A plausible synthetic route to the target compound is proposed via a multi-step sequence starting from commercially available precursors. The key steps involve the formation of a substituted furanone core followed by the introduction of the amino group.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Protocol 1: Synthesis of 2-Ethyl-2-methyl-5-hydroxyfuran-3(2H)-one (Intermediate C)

Materials:

-

Ethyl 2-methyl-3-oxopentanoate

-

2-Bromoacetyl bromide

-

Sodium ethoxide

-

Anhydrous ethanol

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and hotplate

-

Standard laboratory glassware

Procedure:

-

Prepare a solution of sodium ethoxide in anhydrous ethanol.

-

To this solution, add ethyl 2-methyl-3-oxopentanoate dropwise at 0°C with continuous stirring.

-

After stirring for 30 minutes, add 2-bromoacetyl bromide dropwise, maintaining the temperature at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to obtain the intermediate furanone.

Protocol 2: Synthesis of this compound (Target Compound D)

Materials:

-

2-Ethyl-2-methyl-5-hydroxyfuran-3(2H)-one (from Protocol 1)

-

Ammonia in methanol (7N solution)

-

Anhydrous methanol

-

Round bottom flask with reflux condenser

-

Nitrogen atmosphere setup

Procedure:

-

Dissolve the intermediate furanone in anhydrous methanol in a round-bottom flask.

-

Cool the solution to 0°C and bubble ammonia gas through it for 15 minutes, or add a 7N solution of ammonia in methanol.

-

Seal the flask and stir the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere.

-

Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the resulting solid by recrystallization or column chromatography to yield the final product.

Characterization of this compound

The synthesized compound should be thoroughly characterized using a suite of analytical techniques to confirm its structure and purity.

Table 1: Analytical Data for this compound

| Analytical Technique | Expected Data |

| ¹H NMR | Signals corresponding to the ethyl and methyl protons, as well as the amine and vinyl protons. |

| ¹³C NMR | Resonances for the carbonyl carbon, vinylic carbons, and aliphatic carbons. |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the calculated mass of the compound. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H, C=O, and C=C bonds. |

| Melting Point | A sharp melting point range indicating the purity of the compound. |

| Elemental Analysis | Percentage composition of C, H, N, and O consistent with the molecular formula. |

Studying the Reactions of this compound

The presence of the enamine-like moiety and the carbonyl group suggests a rich and diverse reactivity profile for the target molecule. The following protocols outline experiments to probe its reactivity with electrophiles and nucleophiles.

Caption: General workflow for studying the reactivity of the target compound.

Protocol 3: Reaction with Electrophiles (e.g., Alkylation)

Materials:

-

This compound

-

Methyl iodide

-

Potassium carbonate

-

Anhydrous acetonitrile

-

Magnetic stirrer

-

Inert atmosphere setup

Procedure:

-

To a solution of this compound in anhydrous acetonitrile, add potassium carbonate.

-

Stir the suspension under an inert atmosphere.

-

Add methyl iodide dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 6 hours, monitoring by TLC.

-

After completion, filter the solid and concentrate the filtrate.

-

Purify the crude product by column chromatography.

-

Characterize the product(s) to determine if N-alkylation or C-alkylation occurred.

Protocol 4: Reaction with Nucleophiles (e.g., Reduction of Carbonyl)

Materials:

-

This compound

-

Sodium borohydride

-

Methanol

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Dissolve this compound in methanol and cool the solution in an ice bath.

-

Add sodium borohydride portion-wise to the stirred solution.

-

Continue stirring at 0°C for 1 hour and then at room temperature for 2 hours.

-

Monitor the reaction by TLC.

-

Quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the product by column chromatography and characterize it to confirm the reduction of the carbonyl group.

Potential Signaling Pathway Investigation

Given that many furanone derivatives exhibit biological activity, a hypothetical signaling pathway is presented for investigation, should the compound show interesting preliminary biological screening results.

Caption: A hypothetical signaling pathway for biological investigation.

Data Presentation

Quantitative data from the proposed reactions should be summarized in tables for clear comparison of reaction efficiency and product distribution.

Table 2: Summary of Electrophilic Alkylation Reaction

| Electrophile | Base | Solvent | Reaction Time (h) | Yield (%) | Product Ratio (N- vs. C-alkylation) |

| Methyl Iodide | K₂CO₃ | Acetonitrile | 6 | Data to be filled | Data to be filled |

| Benzyl Bromide | NaH | THF | 8 | Data to be filled | Data to be filled |

| Ethyl Bromoacetate | DBU | DMF | 12 | Data to be filled | Data to be filled |

Table 3: Summary of Nucleophilic Reduction Reaction

| Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| NaBH₄ | Methanol | 0 to RT | 3 | Data to be filled |

| LiAlH₄ | THF | 0 to RT | 2 | Data to be filled |

| DIBAL-H | Toluene | -78 | 4 | Data to be filled |

This application note provides a foundational experimental setup for the synthesis and reactivity profiling of this compound. The detailed protocols and suggested analytical methods will guide researchers in the systematic exploration of this novel compound. The data generated from these studies will be crucial in understanding its chemical behavior and evaluating its potential for applications in drug development and materials science.

Application Note: Chiral Separation of 5-Amino-2-ethyl-2-methylfuran-3-one Isomers by High-Performance Liquid Chromatography

An application note on the chromatographic separation of 5-Amino-2-ethyl-2-methylfuran-3-one isomers is provided below, designed for researchers, scientists, and professionals in drug development.

Introduction